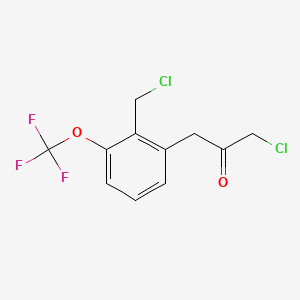

1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chlorinated ketone derivative featuring a phenyl ring substituted with a chloromethyl group at position 2 and a trifluoromethoxy group at position 2. Its molecular formula is C₁₁H₉Cl₂F₃O₂ (inferred from structural analogs in and ). The chloromethyl and trifluoromethoxy groups confer distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Biological Activity

1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one, a compound with the CAS number 1804261-75-3, belongs to a class of organic compounds characterized by the presence of halogenated and trifluoromethoxy groups. These structural features suggest potential biological significance, particularly in antimicrobial and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2F3O2, with a molecular weight of 301.09 g/mol. The presence of the trifluoromethoxy group is notable for its electron-withdrawing properties, which can enhance the compound's lipophilicity and potentially its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9Cl2F3O2 |

| Molecular Weight | 301.09 g/mol |

| Purity | NLT 98% |

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds containing trifluoromethoxy groups showed enhanced antibacterial efficacy against gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis suggested that the incorporation of trifluoromethyl groups significantly increases antibacterial potency compared to non-fluorinated analogs .

Case Study:

In vitro assays demonstrated that derivatives similar to this compound exhibited submicromolar activity against MRSA strains, indicating a promising therapeutic potential .

Anticancer Activity

The compound's structural features may also contribute to its anticancer properties. Preliminary studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, compounds with similar frameworks have demonstrated activity against breast cancer and colorectal cancer cell lines .

Table: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Cytotoxicity to Normal Cells |

|---|---|---|---|

| Derivative A | Breast Cancer | 5.0 | Low |

| Derivative B | Colorectal Cancer | 10.0 | Low |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Cell Growth: The trifluoromethoxy group may interact with cellular targets involved in proliferation pathways.

- Disruption of Membrane Integrity: Halogenated compounds can disrupt bacterial membranes, leading to cell lysis.

- Targeting Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes crucial for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one, and how are reaction conditions optimized?

Methodology :

- Core synthesis : Start with a substituted benzaldehyde (e.g., 3-(trifluoromethoxy)-2-(chloromethyl)benzaldehyde) and react it with chloroacetone under basic conditions (e.g., KOH/ethanol). The Claisen-Schmidt condensation is a plausible pathway, leveraging the electrophilic ketone and nucleophilic aldehyde.

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity. Temperature control (40–60°C) minimizes side reactions like over-halogenation. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

Methodology :

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves the stereochemistry of the chloromethyl and trifluoromethoxy groups. Disorder in the chloromethyl moiety may require iterative refinement .

- Spectroscopy :

Q. What are the primary reaction types this compound undergoes?

Methodology :

- Nucleophilic substitution : The chloromethyl group reacts with amines (e.g., NH₃/EtOH, 60°C) to form secondary amines.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, retaining the trifluoromethoxy group.

- Electrophilic aromatic substitution : The electron-deficient phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the para-position relative to the trifluoromethoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Methodology :

- Steric/electronic modulation : Introduce directing groups (e.g., -NO₂) to control substitution patterns. For example, nitration prior to chloromethylation directs the chloromethyl group to the meta position.

- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodology :

- Dynamic effects : If NMR suggests rotational freedom (e.g., chloromethyl group), compare variable-temperature NMR with crystallographic disorder parameters.

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement parameters for disordered atoms .

Q. How does the trifluoromethoxy group influence biological activity in structure-activity relationship (SAR) studies?

Methodology :

- Comparative assays : Synthesize analogs replacing -OCF₃ with -OCH₃ or -CF₃. Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via fluorometric assays.

- Binding studies : Molecular docking (AutoDock Vina) reveals enhanced hydrophobic interactions with -OCF₃, validated by isothermal titration calorimetry (ITC) .

Q. What advanced purification techniques mitigate byproducts from competing reactions?

Methodology :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 1-Chloro-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805862-91-2)

- Molecular Formula : C₁₁H₉Cl₂F₃OS

- Key Differences : Replaces the trifluoromethoxy group with a trifluoromethylthio (-SCF₃) group at position 2 and shifts the chloromethyl group to position 3.

- Impact : The -SCF₃ group is more electron-withdrawing than -OCF₃, enhancing electrophilicity at the ketone moiety. This increases reactivity in nucleophilic substitutions.

Compound B : 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one (CAS: 851547-51-8)

- Molecular Formula : C₁₀H₈ClF₃O₂

- Key Differences : Lacks the chloromethyl group; the trifluoromethoxy group is at the para position.

- Impact: Reduced steric hindrance and altered electronic effects due to the absence of the chloromethyl group.

Compound C : 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806708-09-7)

- Molecular Formula : C₁₁H₁₀ClF₃O₂S

- Key Differences : Substitutes the chloromethyl group with a methylthio (-SCH₃) group at position 2.

- Impact: The -SCH₃ group is less electronegative than -CH₂Cl, reducing electrophilicity. This compound exhibits lower reactivity in cross-coupling reactions but improved solubility in non-polar solvents.

Physicochemical Properties

Reactivity and Stability

- Target Compound : The chloromethyl group undergoes rapid hydrolysis under basic conditions, while the trifluoromethoxy group stabilizes the aromatic ring against electrophilic attack.

- Compound A : The trifluoromethylthio group enhances oxidative stability but complicates purification due to sulfur’s propensity for byproduct formation.

- Compound C : The methylthio group reduces susceptibility to hydrolysis, improving shelf-life in humid environments.

Research Findings and Trends

- Pharmaceutical Relevance : Compounds with trifluoromethoxy groups (e.g., Target Compound, Compound B) are prioritized in CNS drug discovery due to their ability to penetrate the blood-brain barrier.

- Agrochemical Potential: The chloromethyl group in the Target Compound is critical for synthesizing herbicides with dual-action (contact + systemic) activity.

- Catalytic Utility : Methylthio-substituted analogs (e.g., Compound C) are emerging as ligands in asymmetric catalysis, driven by sulfur’s stereoelectronic effects.

Properties

Molecular Formula |

C11H9Cl2F3O2 |

|---|---|

Molecular Weight |

301.09 g/mol |

IUPAC Name |

1-chloro-3-[2-(chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9Cl2F3O2/c12-5-8(17)4-7-2-1-3-10(9(7)6-13)18-11(14,15)16/h1-3H,4-6H2 |

InChI Key |

RVXNHNFOIOJEMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)CCl)CC(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.